REACTION_CXSMILES
|
[C:1]([O:5][OH:6])([CH3:4])([CH3:3])[CH3:2].[C:7](O)(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9]>C(CC(C)(C)C)(C)C>[C:7]([O:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9]
|
Name
|
TEFLON fluoropolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The reaction was started by addition of 200 mg of Rhizomucor miehei enzyme and about 10 mg of molsieves (3 grains)
|
Type
|
WAIT
|
Details
|
After sixty-seven hours
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |